2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide
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Overview
Description
2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of 4-methylphenoxyacetic acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 1,2,4-thiadiazole derivative: The thiadiazole ring can be constructed by reacting thiophene-2-carboxylic acid hydrazide with thionyl chloride, followed by cyclization with a suitable reagent.
Coupling reaction: The final step involves coupling the 4-methylphenoxyacetic acid with the thiadiazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents like thionyl chloride can be used for electrophilic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological pathways involving thiadiazole derivatives.
Industry: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiadiazole ring is known to interact with various biological targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylphenoxy)-N-[3-(phenyl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a phenyl group instead of a thiophene ring.
2-(4-methylphenoxy)-N-[3-(pyridin-2-yl)-1,2,4-thiadiazol-5-yl]acetamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in 2-(4-methylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide imparts unique electronic properties, making it potentially more suitable for applications in materials science and electronics compared to its analogs with phenyl or pyridine rings.
Properties
Molecular Formula |
C15H13N3O2S2 |
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Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-10-4-6-11(7-5-10)20-9-13(19)16-15-17-14(18-22-15)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,16,17,18,19) |
InChI Key |
KIRUIJRLKFUYQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3 |
Origin of Product |
United States |
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